molecular formula C15H17NO4 B268642 N-[4-(2-ethoxyethoxy)phenyl]-2-furamide

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide

Cat. No.: B268642
M. Wt: 275.3 g/mol
InChI Key: BAIUALJMZCBIHP-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyethoxy)phenyl]-2-furamide is a furan-derived carboxamide compound featuring a para-substituted phenyl ring modified with a 2-ethoxyethoxy chain. Its molecular formula is C₁₅H₁₇NO₄, with a molecular weight of 287.30 g/mol (calculated). While direct synthesis data for this compound are absent in the provided evidence, analogous methods involve coupling furan-2-carboxylic acid derivatives with substituted anilines, followed by etherification to introduce the ethoxyethoxy group . Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties like bioavailability and tissue penetration.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.3 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H17NO4/c1-2-18-10-11-19-13-7-5-12(6-8-13)16-15(17)14-4-3-9-20-14/h3-9H,2,10-11H2,1H3,(H,16,17)

InChI Key

BAIUALJMZCBIHP-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[4-(2-ethoxyethoxy)phenyl]-2-furamide are contextualized below against key analogs (Table 1).

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-(2-ethoxyethoxy)phenyl C₁₅H₁₇NO₄ 287.30 Enhanced solubility (predicted)
N-(4-ethoxyphenyl)-2-furamide 4-ethoxyphenyl C₁₃H₁₃NO₃ 231.25 Lower hydrophilicity vs. target
N-(4-benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide 4-benzoylphenyl, 3-hydroxyphenyl C₂₄H₁₇NO₄ 383.40 Higher logP (lipophilic), antioxidant potential
5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide 4-piperidinylsulfonylphenyl C₁₆H₁₇BrN₂O₄S 421.29 Polar sulfonamide group; antimicrobial activity
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide sulfamoyl-pyrimidine C₁₇H₁₆N₄O₆S 404.39 High hydrogen bonding capacity; enzyme inhibition

Key Comparisons

Substituent Effects on Solubility and logP The 2-ethoxyethoxy group in the target compound improves aqueous solubility compared to N-(4-ethoxyphenyl)-2-furamide (C₁₃H₁₃NO₃), as longer alkoxy chains reduce hydrophobicity . However, it is less hydrophilic than sulfonamide derivatives (e.g., C₁₆H₁₇BrN₂O₄S), which exhibit strong hydrogen-bonding capacity . The benzoyl-substituted analog (C₂₄H₁₇NO₄) has a higher predicted logP (~4.5), favoring membrane permeability but limiting solubility .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for N-(benzoylphenyl)-2-furamides, where furan-2-carboxylic acid is activated (e.g., via thionyl chloride) and coupled with 4-(2-ethoxyethoxy)aniline . Etherification of the phenyl ring may involve Williamson synthesis or nucleophilic substitution .

Electronic and Steric Effects

  • The electron-donating ethoxyethoxy group may stabilize the phenyl ring via resonance, contrasting with electron-withdrawing sulfonamides or benzoyl groups. This could influence binding interactions in receptor-ligand systems .

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